(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine
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Overview
Description
(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with methoxy and dimethyl groups. The compound also contains a hydroxypropylamine moiety. This unique structure endows the compound with distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-methoxy-2,3-dimethylbenzenesulfonyl chloride, is prepared by reacting 4-methoxy-2,3-dimethylbenzene with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution Reaction: The sulfonyl chloride intermediate is then reacted with 3-hydroxypropylamine in the presence of a base such as triethylamine. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxypropylamine moiety can also interact with biological membranes, affecting their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxypropyl)[(4-methoxyphenyl)sulfonyl]amine: Lacks the dimethyl groups on the phenyl ring.
(3-Hydroxypropyl)[(2,3-dimethylphenyl)sulfonyl]amine: Lacks the methoxy group on the phenyl ring.
(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)thio]amine: Contains a thio group instead of a sulfonyl group.
Uniqueness
(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and dimethyl groups on the phenyl ring, along with the sulfonyl and hydroxypropylamine moieties, makes it a versatile compound for various applications.
Properties
CAS No. |
1246822-46-7 |
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Molecular Formula |
C12H19NO4S |
Molecular Weight |
273.35g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-9-10(2)12(6-5-11(9)17-3)18(15,16)13-7-4-8-14/h5-6,13-14H,4,7-8H2,1-3H3 |
InChI Key |
ANJQIYTVQMKJGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCCCO)OC |
Origin of Product |
United States |
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